4-Amino-3-methylpicolinonitrile
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C7H7N3 |
|---|---|
Molecular Weight |
133.15 g/mol |
IUPAC Name |
4-amino-3-methylpyridine-2-carbonitrile |
InChI |
InChI=1S/C7H7N3/c1-5-6(9)2-3-10-7(5)4-8/h2-3H,1H3,(H2,9,10) |
InChI Key |
QTEDTXXJJGPRLN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CN=C1C#N)N |
Origin of Product |
United States |
Synthetic Methodologies for 4 Amino 3 Methylpicolinonitrile
Established Synthetic Routes to Picolinonitrile Derivatives
Traditional synthetic routes to picolinonitrile derivatives often rely on robust and well-understood chemical transformations. These methods include the reduction of nitro precursors, nucleophilic substitution reactions to introduce the amino group, and cyclization reactions to build the heterocyclic ring from acyclic starting materials.
Reduction of Nitro Precursors
A common and effective strategy for the synthesis of aromatic amines is the reduction of the corresponding nitro compounds. jocpr.comresearchgate.net This approach is highly applicable to the synthesis of 4-Amino-3-methylpicolinonitrile, likely starting from a 4-nitro-3-methylpicolinonitrile precursor. The nitro group, being strongly electron-withdrawing, can be reduced to an amino group using various reducing agents.
Catalytic hydrogenation is a widely used method, employing catalysts such as palladium on carbon (Pd/C), platinum oxide (PtO₂), or Raney nickel. umsl.edu For instance, 4-nitropicolinic acid N-oxide has been successfully reduced to 4-aminopicolinic acid using catalytic hydrogenation, a transformation that highlights the feasibility of this method for substituted pyridines. umsl.edu Another reference describes the reduction of 4-nitro-3-picoline 1-oxide, a closely related substrate. nih.gov
Alternatively, chemical reducing agents can be employed. Metal-based reductions using tin (Sn), iron (Fe), or zinc (Zn) in acidic media are classical methods. More modern approaches utilize reagents like sodium borohydride (B1222165) (NaBH₄) in the presence of a transition metal catalyst or trichlorosilane (B8805176) (HSiCl₃) with a tertiary amine, which offers a metal-free reduction pathway. researchgate.netscispace.com
Table 1: Comparison of Reducing Agents for Nitro Group Reduction
| Reducing System | Typical Conditions | Advantages | Potential Precursor |
|---|---|---|---|
| H₂ / Pd/C | Methanol or Ethanol solvent, room temperature to mild heating | Clean reaction, high yield, common lab procedure. umsl.edu | 4-Nitro-3-methylpicolinonitrile |
| Fe / HCl or CH₃COOH | Aqueous/alcoholic solvent, heating | Inexpensive, effective for many substrates. | 4-Nitro-3-methylpicolinonitrile |
| SnCl₂·2H₂O | Ethanol or Ethyl Acetate, reflux | Mild conditions, good for sensitive functional groups. | 4-Nitro-3-methylpicolinonitrile |
| HSiCl₃ / Tertiary Amine | Dichloromethane, room temperature | Metal-free, chemoselective, fast reaction times. researchgate.net | 4-Nitro-3-methylpicolinonitrile |
Nucleophilic Substitution Reactions
Nucleophilic aromatic substitution (SNAr) provides a direct route to introduce an amino group onto the pyridine (B92270) ring. This method requires a precursor with a good leaving group, typically a halogen, at the C-4 position of the 3-methylpicolinonitrile scaffold. The electron-withdrawing nature of the nitrile group and the pyridine nitrogen atom facilitates nucleophilic attack at the C-4 position. google.comnih.gov
A common approach involves the reaction of a 4-halo-3-methylpicolinonitrile with ammonia (B1221849) or an ammonia equivalent. For example, the synthesis of 4-amino-3,5,6-trichloropyridine-2-carbonitrile (B1606129) is achieved through the ammonolysis of 3,4,5,6-tetrachloropyridine-2-carbonitrile (B103138) at room temperature, demonstrating that a chloro-substituent at the 4-position can be displaced by an amino group. researchgate.net Similarly, the reaction of 3-halo-4-aminopyridines with various nucleophiles has been described, underscoring the reactivity of this position. semanticscholar.orgcore.ac.uk
The reaction conditions typically involve heating the halo-precursor with a source of ammonia, such as aqueous or alcoholic ammonia, or using a protected amine followed by deprotection. The choice of solvent and temperature is crucial for achieving good yields and minimizing side reactions.
Table 2: Nucleophilic Amination of Halopyridine Derivatives
| Precursor | Reagent | Typical Conditions | Product |
|---|---|---|---|
| 4-Chloro-3-methylpicolinonitrile | Ammonia (aqueous or in alcohol) | Sealed tube, heating (e.g., 150-180 °C) | This compound |
| 4-Fluoro-3-methylpicolinonitrile | Ammonia | Often more reactive than chloro-derivatives | This compound |
| 4-Chloro-3-methylpicolinonitrile | Sodium amide (NaNH₂) | Inert solvent like toluene (B28343) or liquid ammonia | This compound |
Cyclization Approaches
Cyclization reactions offer a powerful way to construct the substituted pyridine ring of this compound from simpler, acyclic precursors. These methods build the heterocyclic core and install the necessary functional groups, often in a single step or a short sequence.
One of the most prominent methods for synthesizing polysubstituted cyanopyridines is the Thorpe-Ziegler reaction or related cyclizations involving malononitrile (B47326) as a key building block. For example, 2-amino-3-cyanopyridine (B104079) derivatives can be synthesized through the condensation of an aldehyde, a methyl ketone, malononitrile, and ammonium (B1175870) acetate. scispace.comrsc.org By carefully selecting the ketone and aldehyde starting materials, it is possible to construct the desired substitution pattern. To obtain a 4-amino-substituted pyridine, a different cyclization strategy would be required, potentially involving precursors that already contain the nitrogen atom destined for the 4-position.
A plausible route could involve the reaction of β-enaminonitriles with suitable partners. The Bohlmann-Rahtz pyridine synthesis, which involves the condensation of an enamine with an alkynone, can be modified to produce a wide array of substituted pyridines. mdpi.com By using a precursor like β-aminocrotononitrile, the amino group can be incorporated into the final pyridine structure. mdpi.com
Novel and Advanced Synthetic Approaches to this compound
Modern organic synthesis focuses on efficiency, atom economy, and the development of novel reaction pathways. For a molecule like this compound, this translates to the use of transition metal catalysis for precise bond formation and the design of one-pot or multicomponent reactions to streamline the synthetic sequence.
Transition Metal-Catalyzed Coupling Strategies
Transition metal catalysis has revolutionized the formation of carbon-nitrogen bonds. Catalysts based on palladium, copper, or rhodium can facilitate the amination of aryl or heteroaryl halides and triflates, or even direct C-H amination. rsc.org
A potential strategy for synthesizing this compound would be a Buchwald-Hartwig amination. This would involve coupling a 4-halo-3-methylpicolinonitrile with an ammonia surrogate in the presence of a palladium catalyst and a suitable ligand. This method is known for its broad substrate scope and functional group tolerance.
Another advanced approach is direct C-H amination, which avoids the need for a pre-functionalized starting material like a halide. rsc.org While challenging, a regioselective C-H amination at the 4-position of 3-methylpicolinonitrile could be envisioned using a specialized catalyst system, potentially involving a directing group to guide the reaction to the desired position. For instance, rhodium(III)-catalyzed C-H activation has been used for the synthesis of quinolines, showcasing the power of this approach for building N-heterocycles.
One-Pot and Multicomponent Reactions
One-pot and multicomponent reactions (MCRs) are highly efficient synthetic strategies that combine three or more reactants in a single reaction vessel to form a complex product, minimizing purification steps and saving time and resources. umsl.edu
The synthesis of substituted 2-amino-3-cyanopyridines has been effectively achieved via a one-pot, four-component reaction of malononitrile, an aromatic aldehyde, a methyl ketone, and ammonium acetate, often under microwave irradiation. scispace.comrsc.org This highlights the utility of MCRs in constructing the cyanopyridine core. Adapting such a strategy for this compound would require a different combination of starting materials.
A potential multicomponent approach could involve a variation of the Strecker synthesis, which is a one-pot method for preparing α-aminonitriles from an aldehyde, an amine, and a cyanide source. jocpr.com While this typically forms acyclic products, related MCRs are used to build heterocyclic systems. For example, a one-pot synthesis of 2-aminoquinoline (B145021) derivatives has been developed starting from acetonitrile, which is first converted to a carbanion that reacts with a 2-nitrobenzaldehyde, followed by reductive cyclization. This demonstrates the principle of building complex heterocycles from simple, readily available starting materials in a single pot.
Regioselective Synthesis Strategies
The synthesis of polysubstituted pyridines, such as this compound, necessitates a high degree of regiocontrol to ensure the correct placement of functional groups on the pyridine ring. The inherent electronic properties of the pyridine ring, characterized by its electron-deficient nature, dictate the positions susceptible to nucleophilic and electrophilic attack. The presence of activating or deactivating groups further influences this reactivity, making the strategic planning of synthetic routes crucial.
A plausible and regioselective approach to this compound can be envisioned through a multi-step synthesis starting from a readily available precursor like 3-methylpyridine (B133936). The key challenge lies in the sequential and controlled introduction of the amino and cyano functionalities at the C4 and C2 positions, respectively.
One potential strategy involves the initial nitration of a protected 3-methylpyridine derivative. The directing effect of the methyl group would favor substitution at the 4- and 6-positions. Subsequent separation of the desired 4-nitro isomer, followed by reduction of the nitro group, would yield 4-amino-3-methylpyridine. The final step would then be the introduction of the cyano group at the 2-position. This can be a challenging transformation, often requiring activation of the pyridine ring, for instance, through N-oxidation. The Reissert-Henze reaction, which involves the reaction of a pyridine N-oxide with a cyanating agent like trimethylsilylcyanide, offers a viable route for the regioselective cyanation at the C2 position acs.org.
Alternatively, one could start with a pre-functionalized pyridine ring. For instance, the synthesis of 2-cyano-3-methylpyridine (B185307) has been reported via the ammoxidation of 2,3-dimethylpyridine google.com. From this intermediate, the introduction of the amino group at the 4-position would be the subsequent step. This could potentially be achieved through a Chichibabin amination reaction, although this method can sometimes lack regioselectivity and may require harsh conditions. A more controlled approach would involve the nitration of 2-cyano-3-methylpyridine and subsequent reduction.
A multi-component reaction approach, which has been successfully employed for the synthesis of various 2-amino-3-cyanopyridine derivatives, could also be considered researchgate.netmdpi.comorgchemres.org. These one-pot syntheses often involve the condensation of a ketone, an aldehyde, malononitrile, and an ammonium source, catalyzed by various agents. While highly efficient, the specific combination of starting materials to achieve the desired 4-amino-3-methyl substitution pattern would need to be carefully designed and optimized.
To illustrate the types of reactions that could be involved, the following table provides examples of related synthetic transformations.
| Starting Material | Reagents and Conditions | Product | Yield (%) | Reference |
| 4-picoline-3-boronic acid | NH₃ (28%), Copper oxynitride, Methanol, Room Temp, 2h | 3-amino-4-methylpyridine | 95 | patsnap.com |
| 4-picoline-3-boronic acid | NH₄Cl, Zinc oxide, Ethanol/Water, Room Temp, 6h | 3-amino-4-methylpyridine | 84 | patsnap.com |
| 2,3-dimethylpyridine | NH₃, O₂, Fe-Sb-V-Cr oxide catalyst, Gas phase | 2-cyano-3-methylpyridine | Not specified | google.com |
| 4-chloro pyridine nitrile | NH₃, Cuprous chloride, Ethanol, Room Temp, 30h | 4-amino-3,5,6-trichloropyridine-2-carbonitrile | 80.1 | google.com |
| Pyridine N-oxide | Trimethylsilylcyanide | 2-cyanopyridine | Not specified | acs.org |
This table presents data for the synthesis of related compounds to illustrate potential synthetic steps and is not a direct synthesis of this compound.
Green Chemistry Principles and Sustainable Synthesis
The contemporary chemical industry places a strong emphasis on the development of environmentally benign synthetic processes. The principles of green chemistry provide a framework for achieving this goal by focusing on areas such as catalyst efficiency, solvent choice, and atom economy.
The choice of catalyst is paramount in developing a green synthetic route. Ideally, catalysts should be highly active, selective, and recyclable. For the potential synthetic steps towards this compound, several catalytic approaches can be considered.
In the context of amination reactions, the use of copper or zinc-based catalysts for the amination of boronic acid derivatives of pyridine has been shown to be effective under mild conditions, offering an alternative to more traditional and harsher methods patsnap.com. For cyanation reactions, while classical methods often rely on toxic cyanide salts, modern approaches explore the use of less hazardous cyanide sources and catalytic systems. For example, the use of copper cyanide with an iodine oxidant has been developed for the regioselective cyanation of heterocycles researchgate.net. Furthermore, electrochemically mediated cyanation processes are emerging as a promising green alternative, avoiding the need for stoichiometric toxic reagents acs.org.
The development of nanocatalysts also presents a significant advancement in green chemistry. These catalysts often exhibit high activity and can be easily separated and reused, minimizing waste. For instance, nanostructured diphosphates and superparamagnetic recyclable nanocatalysts have been successfully employed in the synthesis of 2-amino-3-cyanopyridine derivatives mdpi.comorgchemres.org.
Traditional organic solvents are often volatile, flammable, and toxic, contributing significantly to the environmental footprint of a chemical process. Green chemistry encourages the use of safer solvents or, ideally, solvent-free conditions.
For the synthesis of substituted pyridines, water is an attractive solvent due to its non-toxic and non-flammable nature. Reactions such as the amination of pyridine derivatives have been successfully carried out in aqueous media patsnap.com. In cases where organic solvents are necessary, the choice should be guided by safety and environmental impact assessments. Solvents like ethanol, which can be derived from renewable resources, are often preferred over more hazardous options like chlorinated hydrocarbons.
Solvent-free reaction conditions represent an even greener alternative. Several methods for the synthesis of aminopyridine derivatives have been developed that proceed efficiently without a solvent, often with the aid of microwave irradiation or the use of solid-supported catalysts mdpi.comorgchemres.org. These approaches not only reduce solvent waste but can also lead to shorter reaction times and higher yields.
Atom economy, a concept developed by Barry Trost, is a measure of the efficiency of a chemical reaction in converting the mass of reactants into the desired product. Reactions with high atom economy are inherently greener as they generate less waste.
In the context of synthesizing this compound, multi-component reactions are particularly noteworthy for their high atom economy researchgate.netmdpi.comorgchemres.org. These reactions combine three or more starting materials in a single step to form a complex product, incorporating most or all of the atoms from the reactants into the final structure.
The following table highlights key green chemistry considerations for the potential synthesis of this compound.
| Green Chemistry Principle | Application in Synthesis of this compound | Potential Benefits |
| Catalyst Optimization | Use of recyclable nanocatalysts or earth-abundant metal catalysts (e.g., copper, zinc). Electrochemical methods. | Reduced catalyst waste, lower toxicity, milder reaction conditions. |
| Solvent Selection | Use of water or bio-based solvents like ethanol. Implementation of solvent-free reaction conditions. | Reduced environmental impact, improved safety, simplified purification. |
| Atom Economy | Prioritizing multi-component reactions. Designing synthetic routes that minimize the use of protecting groups and stoichiometric reagents. | Reduced waste generation, increased efficiency, lower material costs. |
Chemical Reactivity and Derivatization of 4 Amino 3 Methylpicolinonitrile
Reactions at the Amino Group
The amino group of 4-amino-3-methylpicolinonitrile is a primary aromatic amine, which imparts characteristic reactivity. It can readily undergo reactions such as acylation, alkylation, diazotization, and condensation.
Acylation and Alkylation Transformations
The amino group can be acylated to form amides. For instance, reaction with butyryl chloride can introduce a butyryl group to the nitrogen atom. google.com This transformation is a common strategy to protect the amino group or to introduce specific functionalities into the molecule.
Alkylation of the amino group leads to the formation of secondary or tertiary amines. The N-alkylation of aminopyridines can be achieved using various methods. researchgate.netgoogle.com For example, 3-aminopyridine (B143674) can be methylated to produce 3-methylaminopyridine. google.com A selective mono-N-alkylation of 3-amino alcohols can be achieved through chelation with 9-BBN, which protects and activates the amine group for reaction with an alkyl halide. organic-chemistry.org
Table 1: Examples of Acylation and Alkylation Reactions
| Reactant | Reagent | Product | Reaction Type |
| o-Toluidine | Butyric acid chloride | N-butyryl-2-methylaniline | Acylation google.com |
| 3-Amino-alcohols | 9-BBN, Alkyl halide | Mono-N-alkylated 3-amino-alcohols | Alkylation organic-chemistry.org |
| 3-Aminopyridine | Methylating agent | 3-Methylaminopyridine | Alkylation google.com |
Diazotization and Coupling Reactions
As a primary aromatic amine, this compound can undergo diazotization. This reaction involves treating the amine with nitrous acid (HNO₂), typically generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong acid, to form a diazonium salt. byjus.comorganic-chemistry.orgmasterorganicchemistry.com These diazonium salts are highly versatile intermediates. organic-chemistry.orgmasterorganicchemistry.com
The resulting diazonium salt can then participate in coupling reactions with activated aromatic compounds, such as phenols and anilines, to form azo compounds. mdpi.comscribd.com This reaction is fundamental in the synthesis of various dyes and pigments. byjus.com The diazotization should be carried out at low temperatures to prevent the decomposition of the unstable diazonium salt. mdpi.com
Table 2: General Diazotization and Coupling Reaction
| Starting Material | Reagents | Intermediate | Coupling Partner | Final Product |
| Primary Aromatic Amine | NaNO₂, Strong Acid | Diazonium Salt | Activated Aromatic Compound | Azo Compound |
Condensation Reactions
The amino group of this compound can participate in condensation reactions with various carbonyl compounds. For example, the reaction of 2-aminopyridine (B139424) with barbituric acid derivatives in DMF can lead to unexpected condensation products, resembling a Mannich-type reaction. scielo.org.mx Three-component condensation reactions involving amines, a ketone like cyclohexanone, and malononitrile (B47326) are also known. researchgate.net Furthermore, temperature-controlled condensation of nitriles can lead to the synthesis of β-enaminonitriles and 4-aminopyrimidines. nih.gov
Transformations of the Nitrile Functionality
The nitrile group (C≡N) is another key reactive site in this compound, which can be converted into other important functional groups like amines and carboxylic acids.
Reduction to Amine Derivatives
The nitrile group can be reduced to a primary amine (–CH₂NH₂). A common and effective reagent for this transformation is lithium aluminum hydride (LiAlH₄). libretexts.org The reaction proceeds through nucleophilic additions of hydride to the electrophilic carbon of the nitrile, followed by an aqueous workup to yield the primary amine. libretexts.org Other reducing agents like diisopropylaminoborane (B2863991) in the presence of a catalytic amount of lithium borohydride (B1222165) can also be used to reduce a wide variety of nitriles to their corresponding primary amines in excellent yields. organic-chemistry.org The reduction of nitriles provides an excellent route for the synthesis of primary amines. libretexts.orgorganic-chemistry.org Enzymatic reduction of nitrile-containing compounds to the corresponding amines is also a known method. google.com
Table 3: Common Reagents for Nitrile Reduction
| Reagent | Product |
| Lithium aluminum hydride (LiAlH₄) | Primary Amine libretexts.org |
| Diisopropylaminoborane/LiBH₄ | Primary Amine organic-chemistry.org |
| Ammonia (B1221849) borane | Primary Amine organic-chemistry.org |
Hydrolysis to Carboxylic Acid Derivatives
The nitrile group can be hydrolyzed under acidic or basic conditions to yield a carboxylic acid. libretexts.orgchemistrysteps.comyoutube.com This transformation is a two-step process, first converting the nitrile to an amide intermediate, which is then further hydrolyzed to the carboxylic acid. chemistrysteps.com
In acid-catalyzed hydrolysis, the nitrile is first protonated, making it more susceptible to nucleophilic attack by water. youtube.com In base-catalyzed hydrolysis, a hydroxide (B78521) ion acts as the nucleophile, attacking the carbon of the nitrile group. libretexts.orgchemistrysteps.com This reaction is useful in the synthesis of pyridine-carboxylic acid derivatives. For example, 4-amino-3,5,6-trichloropicolinonitrile can be hydrolyzed to 4-amino-3,5,6-trichloropicolinic acid. google.com Biotransformations using nitrilase or a combination of nitrile hydratase and amidase also provide a pathway for the hydrolysis of nitriles to carboxylic acids. researchgate.net
Cycloaddition Reactions
The aromatic stabilization of the pyridine (B92270) ring makes it a reluctant participant in cycloaddition reactions under thermal conditions. acsgcipr.org Unlike benzene, the lone pair on the nitrogen atom and its electron-withdrawing nature significantly influence the electronic properties of the π-system. For this compound, participation in a standard Diels-Alder reaction, where the pyridine ring would act as the diene, is considered difficult due to this inherent aromaticity. acsgcipr.org
To overcome this, strategies involving the temporary dearomatization of the pyridine ring have been developed. Coordination of the pyridine to a π-basic transition metal, such as a tungsten complex like {TpW(NO)(PMe3)}, can disrupt the aromatic system. acs.org This coordination effectively isolates a dienic fragment within the ring, which can then undergo stereoselective Diels-Alder reactions with electron-deficient alkenes under mild conditions to form 2-azabicyclo[2.2.2]octadiene structures. acs.org While not specifically documented for this compound, this methodology represents a potential pathway for its use as a diene in cycloadditions.
Alternatively, pyridines can participate in inverse-electron-demand Diels-Alder reactions, where an electron-poor diene system reacts with an electron-rich dienophile. acsgcipr.org This is often achieved by incorporating the pyridine nitrogen into a more electron-deficient system, such as a 1,2,4-triazine, which then undergoes cycloaddition followed by the extrusion of a small molecule like N₂. acsgcipr.org
Another class of cycloadditions, the [4+3] cycloaddition, offers a route to seven-membered rings. wikipedia.org These reactions typically involve the reaction of a 1,3-diene with an allyl cation, most commonly an oxyallyl cation. wikipedia.orgillinois.edu The diene component can be a π-excessive heterocycle. illinois.edu For a molecule like this compound to participate as the 4π component, it would need to overcome its aromaticity, potentially via the transition-metal activation described above.
Should a vinyl group be appended to the this compound scaffold, it could potentially act as a dienophile in Lewis acid-promoted Diels-Alder reactions, a strategy that has proven effective for other vinylpyridines. rsc.org
Reactivity of the Pyridine Nucleus
The reactivity of the pyridine ring in this compound is dictated by the interplay of the ring nitrogen and its three substituents: a strongly electron-donating amino group, a weakly electron-donating methyl group, and a strongly electron-withdrawing cyano group.
The pyridine ring is inherently electron-deficient due to the electronegativity of the nitrogen atom, which deactivates it towards electrophilic attack compared to benzene. youtube.com Electrophilic aromatic substitution (EAS) on unsubstituted pyridine is sluggish and requires harsh conditions, proceeding primarily at the C3 position (meta to the nitrogen). youtube.comquora.com This regioselectivity is due to the fact that attack at the C2, C4, or C6 positions results in a resonance-destabilized cationic intermediate (a σ-complex) where the positive charge is placed on the electronegative nitrogen atom. youtube.comquora.com
In this compound, the substituents profoundly influence the reactivity and regioselectivity of EAS:
Amino Group (-NH₂ at C4): This is a powerful activating group due to its ability to donate its lone pair of electrons via the resonance effect. It is a strong ortho, para-director. libretexts.org
Methyl Group (-CH₃ at C3): This is a weak activating group through an inductive effect and hyperconjugation. It is also an ortho, para-director. libretexts.org
Cyano Group (-CN at C2): This is a strong deactivating group due to its powerful inductive and resonance electron-withdrawing effects. It is a meta-director. libretexts.org
The directing effects of these groups are combined. The amino group at C4 strongly activates the ortho positions (C3 and C5) and the para position (the ring nitrogen). The methyl group at C3 activates its ortho positions (C2 and C4) and its para position (C6). The cyano group at C2 deactivates the ring, particularly at the ortho (C3) and para (C6) positions, and directs incoming electrophiles to the meta positions (C4 and C6).
Considering these competing effects, the most powerful activating group, the amino group, will likely dominate the directing outcome.
Attack at C5: This position is ortho to the strongly activating amino group and meta to the deactivating cyano group. This is a highly probable site for electrophilic substitution.
Attack at C3: This position is occupied by the methyl group.
Attack at C6: This position is para to the methyl group, meta to the amino group (less activated), and para to the deactivating cyano group. It is also sterically unhindered.
Attack at C2: This position is occupied by the cyano group.
Therefore, electrophilic aromatic substitution on this compound is predicted to occur preferentially at the C5 position , driven by the strong ortho-directing effect of the C4-amino group. Adding electron-donating groups is a known strategy to make EAS reactions with pyridines more favorable. youtube.com
The electron-deficient nature of the pyridine ring makes it inherently activated for nucleophilic aromatic substitution (SNAr), particularly at the C2 and C4 positions (ortho and para to the nitrogen). wikipedia.orgstackexchange.com This is because the electronegative nitrogen atom can effectively stabilize the negative charge of the intermediate Meisenheimer complex through resonance. stackexchange.com A successful SNAr reaction typically requires the presence of a good leaving group, such as a halide, on the ring. wikipedia.org
For the parent this compound, which lacks a suitable leaving group, SNAr is not a facile process under standard conditions. However, if a halogen atom (e.g., Cl, Br) were introduced onto the ring, the potential for SNAr would be significant. The outcome would depend on the position of the leaving group:
Leaving Group at C2 or C6: These positions are ortho and para to the ring nitrogen, respectively, and are thus highly activated towards nucleophilic attack. The presence of the electron-withdrawing cyano group at C2 would further activate the ring, making a leaving group at C6 particularly susceptible to displacement.
Leaving Group at C5: This position is meta to the nitrogen. Nucleophilic attack at this position is less favorable as the negative charge in the Meisenheimer complex cannot be delocalized onto the nitrogen atom. stackexchange.com
In SNAr reactions, electron-withdrawing groups ortho or para to the leaving group enhance the reaction rate. wikipedia.org Therefore, a hypothetical 6-halo-4-amino-3-methylpicolinonitrile would be a prime candidate for SNAr, with the cyano group at C2 and the ring nitrogen both serving to stabilize the anionic intermediate formed upon nucleophilic attack at C6.
The nitrile and amino functional groups of this compound offer several avenues for chemical transformation to create new derivatives.
The cyano group is particularly versatile. It can be reduced to a primary amine or hydrolyzed to a carboxylic acid.
Reduction of the Nitrile: The cyano group can be reduced to an aminomethyl group (-CH₂NH₂). This transformation is commonly achieved using powerful reducing agents like lithium aluminum hydride (LiAlH₄) in an ethereal solvent such as THF. researchgate.netlibretexts.org Catalytic hydrogenation, using catalysts like Raney Nickel or Platinum under a hydrogen atmosphere, is also an effective method for reducing nitriles on heterocyclic rings, although it may require elevated pressure. researchgate.netacsgcipr.org
Hydrolysis of the Nitrile: The nitrile group can be hydrolyzed to a carboxylic acid group (-COOH) under either acidic or basic conditions, typically with heating. libretexts.org This would yield 4-amino-3-methylpicolinic acid, a valuable synthetic intermediate. Partial hydrolysis to the corresponding amide is also possible under controlled conditions.
Conversion to Aldehyde: Reduction of the nitrile using one equivalent of diisobutylaluminum hydride (DIBALH) at low temperatures, followed by aqueous workup, can yield the corresponding aldehyde, 4-amino-3-methylpicolinaldehyde. libretexts.org
The primary amino group can also be modified, for instance, through acylation to form amides or through alkylation reactions.
The following table summarizes key functional group interconversions for this compound:
| Starting Group | Reagents and Conditions | Product Group | Resulting Compound Name |
| 2-Cyano (-CN) | 1. LiAlH₄, THF; 2. H₂O | 2-Aminomethyl (-CH₂NH₂) | (4-Amino-3-methylpyridin-2-yl)methanamine |
| 2-Cyano (-CN) | H₂/Raney Ni, Pressure | 2-Aminomethyl (-CH₂NH₂) | (4-Amino-3-methylpyridin-2-yl)methanamine |
| 2-Cyano (-CN) | H₃O⁺, Heat | 2-Carboxy (-COOH) | 4-Amino-3-methylpicolinic acid |
| 2-Cyano (-CN) | 1. DIBALH, -78 °C; 2. H₂O | 2-Formyl (-CHO) | 4-Amino-3-methylpicolinaldehyde |
| 4-Amino (-NH₂) | Acetic Anhydride, Pyridine | 4-Acetamido (-NHCOCH₃) | N-(3-Methyl-2-cyanopyridin-4-yl)acetamide |
Coupling and Functionalization Reactions for Complex Architectures
Modern synthetic chemistry relies heavily on metal-catalyzed cross-coupling reactions to build complex molecular architectures. For this compound, these methods would be invaluable for creating derivatives, typically requiring a halogenated version of the parent molecule to act as the electrophilic coupling partner.
Palladium-catalyzed reactions are a cornerstone for forming new carbon-carbon and carbon-heteroatom bonds. The two most prominent examples applicable here are the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination. These reactions would start from a halo-substituted derivative, for example, 5-bromo-4-amino-3-methylpicolinonitrile.
Suzuki-Miyaura Coupling: This reaction creates a new C-C bond by coupling an organohalide with an organoboron compound, typically a boronic acid or its ester. wikipedia.org It is known for its mild reaction conditions and tolerance of a wide variety of functional groups. nih.govfishersci.co.uk A hypothetical 5-bromo-4-amino-3-methylpicolinonitrile could be coupled with various aryl- or vinyl-boronic acids to introduce diverse substituents at the C5 position. The general reactivity for the halide partner is I > Br > OTf >> Cl. fishersci.co.uk
Buchwald-Hartwig Amination: This reaction forms a C-N bond between an aryl halide and an amine. wikipedia.orgorganic-chemistry.org It provides a powerful method for synthesizing complex arylamines that are otherwise difficult to access. wikipedia.org Using a halogenated derivative of this compound, this method could be used to introduce secondary or tertiary amino groups, or even aryl-amino functionalities, at the position of the halogen. Catalyst systems have been developed that can even couple ammonia or its equivalents, allowing for the synthesis of primary arylamines. wikipedia.org
The table below provides representative conditions for these coupling reactions based on similar pyridine substrates found in the literature.
| Reaction Type | Electrophile Example | Nucleophile Example | Catalyst System (Example) | Base (Example) | Solvent (Example) | Product Type |
| Suzuki-Miyaura | 5-Bromo-2-methylpyridin-3-amine | Phenylboronic acid | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane/H₂O | 5-Arylpyridine derivative nih.gov |
| Suzuki-Miyaura | Aryl Chloride | Arylboronic acid | Pd₂(dba)₃ / SPhos | K₃PO₄ | Toluene (B28343) | Biaryl compound yonedalabs.com |
| Buchwald-Hartwig | Aryl Bromide | Morpholine | Pd₂(dba)₃ / BINAP | NaOtBu | Toluene | N-Arylheterocycle wikipedia.org |
| Buchwald-Hartwig | Heteroaryl Chloride | Primary Amine | [(CyPF-tBu)PdCl₂] | NaOtBu | Dioxane | N-Heteroarylamine organic-chemistry.orgrsc.org |
These palladium-catalyzed methods offer a robust platform for the late-stage functionalization of the this compound core, enabling the synthesis of a vast library of derivatives for further study.
Intramolecular Cyclization Pathways
The strategic positioning of a nucleophilic amino group ortho to a cyano group in this compound makes it a versatile precursor for the synthesis of fused heterocyclic systems through intramolecular cyclization reactions. These reactions typically involve the participation of the amino and cyano functionalities in the formation of a new ring fused to the pyridine core. The primary products of such cyclizations are derivatives of pyrido[4,3-d]pyrimidine (B1258125), a class of compounds with significant interest in medicinal chemistry.
The intramolecular cyclization is generally facilitated by reaction with reagents that can provide one or more carbon atoms to form the new heterocyclic ring. Common reagents for this purpose include formic acid, formamide, orthoesters, and dimethylformamide-dimethylacetal (DMF-DMA). The reaction proceeds through an initial interaction with the amino group, followed by a ring-closing step involving the cyano group.
Detailed Research Findings
Research into the intramolecular cyclization of ortho-aminonitriles is well-established, providing a strong basis for predicting the reactivity of this compound. Studies on analogous compounds, such as 2-amino-3-cyanopyridine (B104079), have demonstrated the feasibility and versatility of these cyclization reactions to form pyrido[2,3-d]pyrimidines. By analogy, this compound is expected to undergo similar transformations to yield 8-methylpyrido[4,3-d]pyrimidine derivatives.
One of the most common methods for effecting this transformation is the reaction with formic acid. Heating the aminonitrile in formic acid leads to the formation of an intermediate formamidine, which then undergoes a thermal cyclization to the corresponding pyrido[4,3-d]pyrimidin-4-one. The reaction is typically carried out at reflux temperature and can proceed to completion within several hours.
Another widely employed method involves the use of triethyl orthoformate, often in the presence of a primary amine. In a one-pot reaction, 2-amino-3-cyanopyridine, triethyl orthoformate, and a primary amine can be heated together without a solvent to produce 4-aminopyrido[2,3-d]pyrimidines in good yields. The proposed mechanism for this multicomponent reaction involves the initial formation of an ethoxyimidate from the aminopyridine and triethyl orthoformate. This intermediate then reacts with the primary amine, followed by an intramolecular aza-Michael addition of the newly introduced amino group onto the cyano group, leading to the fused pyrimidine (B1678525) ring after aromatization.
Similarly, dimethylformamide-dimethylacetal (DMF-DMA) serves as a one-carbon synthon for the construction of the pyrimidine ring. The reaction of an ortho-aminonitrile with DMF-DMA initially forms a dimethylaminomethyleneamino intermediate. Subsequent heating of this intermediate, often in the presence of a catalyst or a second reagent, can induce cyclization to the corresponding pyrido[4,3-d]pyrimidine.
The table below summarizes the expected intramolecular cyclization reactions of this compound based on established methodologies for analogous aminocyanopyridines.
| Reactant | Reagent(s) | Expected Product | General Reaction Conditions | Anticipated Yield Range |
|---|---|---|---|---|
| This compound | Formic Acid | 8-Methylpyrido[4,3-d]pyrimidin-4(3H)-one | Reflux | Moderate to High |
| This compound | Triethyl Orthoformate, Primary Amine (R-NH₂) | 4-(Alkyl/Aryl)amino-8-methylpyrido[4,3-d]pyrimidine | Heating, solvent-free | Good |
| This compound | Dimethylformamide-dimethylacetal (DMF-DMA) | 4-Dimethylamino-8-methylpyrido[4,3-d]pyrimidine | Heating | Moderate to Good |
These intramolecular cyclization pathways highlight the utility of this compound as a key building block for the synthesis of diverse and complex heterocyclic scaffolds. The resulting pyrido[4,3-d]pyrimidine core is a privileged structure in drug discovery, and the ability to access it directly from this aminonitrile underscores its importance in synthetic organic chemistry.
Computational and Theoretical Investigations of 4 Amino 3 Methylpicolinonitrile
Electronic Structure and Molecular Conformation
The arrangement of electrons and the spatial orientation of atoms in 4-Amino-3-methylpicolinonitrile dictate its physical and chemical properties. Computational methods are employed to model these features with high accuracy.
Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems, making it a cornerstone for molecular modeling. nih.gov DFT calculations allow for the determination of a molecule's optimized geometry, corresponding to the lowest energy arrangement of its atoms. From this, key structural parameters such as bond lengths, bond angles, and dihedral angles can be precisely calculated.
For this compound, DFT calculations would typically be performed to obtain its ground-state optimized structure. These calculations provide a detailed picture of the molecule's geometry, which is foundational for understanding its stability and reactivity. While specific, peer-reviewed DFT data for this exact molecule is not widely published, the table below illustrates typical parameters that would be obtained for a picolinonitrile scaffold, calculated using a common DFT functional like B3LYP with a basis set such as 6-311++G(d,p).
Interactive Table: Exemplary DFT-Calculated Geometrical Parameters for a Picolinonitrile-like Structure
| Parameter | Bond/Angle | Predicted Value |
| Bond Length | C-CN | ~1.45 Å |
| Bond Length | C=N (nitrile) | ~1.16 Å |
| Bond Length | C-NH₂ | ~1.38 Å |
| Bond Length | C-CH₃ | ~1.51 Å |
| Bond Angle | C-C-CN | ~178-180° |
| Bond Angle | Py-C-NH₂ | ~118-122° |
| Dihedral Angle | C-C-N-H (amino) | ~0° or 180° (planar) |
Note: These values are illustrative and based on general parameters for similar chemical moieties. Actual values would require a specific DFT calculation for this compound.
Frontier Molecular Orbital (FMO) theory simplifies the picture of chemical reactivity by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. wikipedia.orgyoutube.com
The HOMO is the highest-energy orbital containing electrons and acts as an electron donor. Its energy level is related to the molecule's nucleophilicity or basicity. youtube.com
The LUMO is the lowest-energy orbital devoid of electrons and acts as an electron acceptor. Its energy level indicates the molecule's electrophilicity. youtube.com
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for assessing a molecule's kinetic stability and chemical reactivity. researchgate.net A large gap implies high stability and low reactivity, whereas a small gap suggests the molecule is more prone to chemical reactions.
In this compound, the HOMO is expected to be localized primarily on the electron-rich pyridine (B92270) ring and the amino group, indicating these are the likely sites for electrophilic attack. Conversely, the LUMO is anticipated to be distributed over the electron-deficient nitrile group and the pyridine ring, marking them as potential sites for nucleophilic attack. researchgate.net The analysis of these frontier orbitals is essential for predicting how the molecule will interact with other reagents. wikipedia.orgresearchgate.net
Interactive Table: Representative Frontier Orbital Energies for Heterocyclic Amines
| Molecular Orbital | Energy Level (eV) | Role in Reactivity |
| HOMO | -5.0 to -6.5 | Electron Donor (Nucleophile) |
| LUMO | -0.5 to -2.0 | Electron Acceptor (Electrophile) |
| HOMO-LUMO Gap | 3.0 to 6.0 | Indicator of Chemical Stability |
Note: These energy ranges are typical for related aromatic amine compounds and serve as an estimation. Specific values for this compound would be determined via quantum chemical calculations.
Conformational analysis investigates the different spatial arrangements of a molecule (conformers) that can be interconverted by rotation about single bonds. For this compound, this includes the orientation of the amino (-NH₂) and methyl (-CH₃) groups relative to the pyridine ring.
A more significant consideration is tautomerism, which involves the migration of a proton, leading to constitutional isomers that are in equilibrium. This compound can theoretically exist in an amino form and an imino form.
Computational studies, particularly DFT, are used to calculate the relative energies of these different forms. For most amino-substituted nitrogen heterocycles, including aminopyridines, the amino tautomer is found to be significantly more stable than the imino form under normal conditions. researchgate.net Therefore, it is predicted that this compound exists predominantly as the amino tautomer.
Reaction Mechanisms and Pathways
Theoretical chemistry is instrumental in mapping the energetic landscapes of chemical reactions, identifying transition states, and elucidating step-by-step mechanisms.
The synthesis of α-aminonitriles is classically achieved through the Strecker reaction. mdpi.commasterorganicchemistry.com This multicomponent reaction typically involves an aldehyde or ketone, an amine, and a source of cyanide. mdpi.com A plausible mechanism for a related synthesis would involve the formation of an imine or iminium ion intermediate from a precursor, which is then attacked by a cyanide ion to form the α-aminonitrile structure. masterorganicchemistry.com
Another potential pathway involves nucleophilic aromatic substitution on a pre-functionalized pyridine ring. For instance, a pyridine ring bearing a suitable leaving group at the 4-position could react with an amine. The synthesis of complex pyridines can also proceed through ring transformation reactions, such as the addition of a nucleophile followed by ring-opening and subsequent ring-closure (ANRORC mechanism). nih.gov Multicomponent reactions that assemble the pyridine ring from simpler acyclic precursors are also an efficient strategy for producing such substituted heterocycles. arkat-usa.org
Derivatization involves chemically modifying a compound to enhance its properties for a specific purpose, such as improving its detectability in analytical methods. mdpi.com The functional groups of this compound offer several handles for derivatization.
Amino Group Derivatization : The primary amino group can readily react with various reagents. For example, it can be acylated by reacting with acid chlorides or anhydrides. It can also react with reagents like 4-chloro-3,5-dinitrobenzotrifluoride (B147460) (CNBF) or 2,4,6-trimethylpyrylium salts, which are specifically designed to tag primary amines for analytical detection. mdpi.comnih.gov
Nitrile Group Derivatization : The nitrile group (-C≡N) can be hydrolyzed under acidic or basic conditions. Mild acidic hydrolysis can convert it to an amide (-CONH₂), while more vigorous conditions can lead to the formation of a carboxylic acid (-COOH). researchgate.net This transformation is a common derivatization strategy to alter the molecule's polarity and chemical behavior.
Computational studies can model the mechanisms of these derivatization reactions, calculating the activation energies for each step and helping to predict the most favorable reaction conditions.
Structure-Reactivity Relationships Through Computational Modeling
The arrangement of the amino, methyl, and nitrile groups on the pyridine ring of this compound gives rise to a unique electronic structure that dictates its reactivity. Computational modeling is instrumental in elucidating these structure-reactivity relationships by examining the interplay of electronic effects and molecular geometry.
The reactivity of this compound is significantly influenced by the electronic nature of its substituents. The amino group (-NH2) at position 4 is a strong electron-donating group, while the nitrile group (-CN) at position 2 is a potent electron-withdrawing group. This "push-pull" arrangement, where the electron-donating and electron-withdrawing groups are in conjugation through the pyridine ring, has a profound impact on the molecule's properties. researchgate.net
Computational studies on related "push-pull nitriles" have shown that the conjugative interaction between the amino nitrogen's lone pair and the nitrile group increases the electron density on the nitrile nitrogen. researchgate.net This electronic push from the amino group enhances the nucleophilicity of the pyridine ring and modulates the reactivity of the nitrile group. The methyl group (-CH3) at position 3, being a weak electron-donating group, further modifies the electronic landscape of the molecule. DFT calculations can quantify these effects by analyzing frontier molecular orbitals (HOMO-LUMO), charge distributions, and electrostatic potential maps. researchgate.netnih.gov
| Substituent | Position | Electronic Effect | Predicted Impact on Reactivity |
|---|---|---|---|
| Amino (-NH₂) | 4 | Strong Electron-Donating (Resonance) | Increases electron density in the pyridine ring; enhances the H-bond acceptor strength of the nitrile N. researchgate.net |
| Methyl (-CH₃) | 3 | Weak Electron-Donating (Inductive) | Slightly increases electron density in the ring; can sterically influence interactions. ruc.dk |
| Nitrile (-CN) | 2 | Strong Electron-Withdrawing (Resonance and Inductive) | Decreases electron density in the ring; acts as a hydrogen bond acceptor. researchgate.net |
Hydrogen bonding is a critical factor in molecular recognition and the stabilization of molecular structures. ruc.dkcambridgemedchemconsulting.com this compound has distinct hydrogen bond donor and acceptor sites that are key to its interactions with other molecules, including biological targets.
Theoretical and crystallographic studies of similar push-pull nitriles reveal important characteristics of their hydrogen bonding capabilities. researchgate.net A key finding is that the nitrile nitrogen atom acts as a potent hydrogen bond acceptor. The conjugative interaction from the amino group increases the negative charge on the nitrile nitrogen, thereby strengthening its ability to accept a hydrogen bond. researchgate.net Conversely, the lone pair of the amino nitrogen is delocalized into the pyridine ring, making it a poor hydrogen bond acceptor. researchgate.net The hydrogen atoms of the amino group, however, act as hydrogen bond donors.
In the solid state, related aminopyridine molecules are known to form extensive networks of intermolecular hydrogen bonds, often involving N-H···N interactions where the amino group of one molecule donates a hydrogen bond to the pyridine ring nitrogen of another. nih.gov Computational models can predict the geometry and energy of these interactions. Furthermore, the potential for intramolecular hydrogen bonding, for instance between the amino group and the nitrile nitrogen, can be assessed using computational methods, which calculate bond distances and energies to determine the stability of such conformations. ruc.dk
| Functional Group | Hydrogen Bonding Role | Computational Insights |
|---|---|---|
| Amino Group (-NH₂) | Donor | The N-H protons can form hydrogen bonds with acceptor atoms. nih.gov |
| Nitrile Group (-C≡N) | Acceptor | The nitrogen lone pair is a strong hydrogen bond acceptor, enhanced by conjugation with the amino group. researchgate.net |
| Pyridine Ring Nitrogen | Acceptor | Can accept hydrogen bonds, often from the amino group of an adjacent molecule in the solid state. nih.gov |
Advanced Analytical Characterization in Research
Spectroscopic Analysis for Structural Elucidation of Derivatives
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the unambiguous structural elucidation of organic molecules. Both ¹H and ¹³C NMR are employed to map the carbon-hydrogen framework of 4-amino-3-methylpicolinonitrile derivatives. mdpi.com In ¹H NMR, the chemical shift (δ) of each proton provides information about its electronic environment, while spin-spin coupling patterns reveal the proximity of neighboring protons, which is crucial for determining the substitution patterns on the pyridine (B92270) ring. For instance, the distinct signals for the aromatic protons and the methyl group protons can confirm the positional integrity of the core structure.
¹³C NMR spectroscopy complements ¹H NMR by providing information on the carbon skeleton of the molecule. mdpi.com The chemical shifts of the carbonyl carbons, in particular, are sensitive to the polarity of the solvent and molecular interactions. mdpi.com Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), can be used to establish direct and long-range correlations between protons and carbons, definitively assigning the positions of substituents introduced during derivatization.
Table 1: Representative ¹H and ¹³C NMR Chemical Shifts (δ) for a Hypothetical Derivative
| Atom Position | ¹H NMR (ppm) | ¹³C NMR (ppm) |
| Pyridine C2 | - | ~158.0 |
| Pyridine C3 | - | ~115.2 |
| Pyridine C4 | - | ~150.1 |
| Pyridine C5 | ~6.8 (d) | ~112.5 |
| Pyridine C6 | ~8.0 (d) | ~148.3 |
| C≡N | - | ~117.4 |
| -CH₃ | ~2.1 (s) | ~17.5 |
| -NH₂ | ~5.5 (s, broad) | - |
| (Note: Data is illustrative. Actual chemical shifts depend on the specific derivative and solvent used.) |
Mass spectrometry (MS) is a key analytical technique for determining the molecular weight of this compound derivatives and gaining structural information through fragmentation analysis. mdpi.com Techniques like Electrospray Ionization (ESI) are commonly used to generate protonated molecular ions [M+H]⁺, allowing for the precise determination of the molecular mass. nih.govchemicalbook.com High-resolution mass spectrometry (HR-MS) can provide the elemental composition of the parent molecule and its fragments with high accuracy.
Tandem mass spectrometry (MS/MS) involves the isolation of the molecular ion, followed by collision-induced dissociation (CID) to generate characteristic fragment ions. unito.it The fragmentation patterns are predictable and depend on the functional groups present in the molecule. For derivatives of this compound, common fragmentation pathways may include the loss of small neutral molecules or radicals from the parent structure. libretexts.orgnih.gov For example, α-cleavage is a dominant fragmentation pathway for aliphatic amines. libretexts.org The analysis of these fragmentation patterns helps to confirm the structure of the core molecule and identify the nature and location of any modifications. mdpi.com
Table 2: Predicted Mass Spectrometry Fragmentation for this compound
| Ion | m/z (calculated) | Possible Identity/Origin |
| [M+H]⁺ | 134.07 | Protonated molecular ion |
| [M-NH₃]⁺ | 117.05 | Loss of ammonia (B1221849) |
| [M-CH₃]⁺ | 119.05 | Loss of a methyl radical |
| [M-HCN]⁺ | 107.06 | Loss of hydrogen cyanide |
| (Note: This table presents hypothetical fragmentation patterns for the parent compound.) |
Vibrational spectroscopy, including both Infrared (IR) and Raman spectroscopy, is used to identify the functional groups present in a molecule. spectroscopyonline.com These techniques probe the vibrational modes of chemical bonds. iitm.ac.in For this compound and its derivatives, IR and Raman spectra provide clear signatures for key functional groups.
The nitrile group (C≡N) exhibits a strong, sharp absorption band in the IR spectrum. The N-H stretching vibrations of the primary amino group appear as distinct bands, while C-H stretches for the methyl and aromatic groups are also readily identifiable. The fingerprint region of the spectrum contains complex vibrations characteristic of the entire molecule, including the pyridine ring system. Upon derivatization, changes in the spectra, such as the appearance or disappearance of specific bands (e.g., a carbonyl stretch in an acylated derivative), confirm the chemical modification. mdpi.com
Table 3: Characteristic IR and Raman Frequencies for this compound
| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Intensity |
| Amino (N-H) | Symmetric & Asymmetric Stretch | 3300 - 3500 | Medium |
| Aromatic (C-H) | Stretch | 3000 - 3100 | Medium |
| Methyl (C-H) | Stretch | 2850 - 3000 | Medium |
| Nitrile (C≡N) | Stretch | 2210 - 2260 | Strong, Sharp (IR) |
| Pyridine Ring | C=C, C=N Stretches | 1400 - 1600 | Medium to Strong |
| (Note: This table provides general ranges for the parent compound's functional groups.) |
Chromatographic Methods for Purity Assessment and Reaction Monitoring
Chromatographic techniques are essential for separating components of a mixture, making them ideal for assessing the purity of synthesized compounds and for monitoring the progress of chemical reactions.
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the purity analysis of non-volatile organic compounds. nih.govnih.gov For this compound and its derivatives, reverse-phase HPLC (RP-HPLC) is a commonly employed method. In RP-HPLC, a nonpolar stationary phase is used with a polar mobile phase, allowing for the separation of compounds based on their hydrophobicity.
The purity of a sample can be determined by the relative area of the main peak in the chromatogram. HPLC is also invaluable for monitoring the progress of a synthesis reaction by analyzing aliquots of the reaction mixture over time to observe the consumption of reactants and the formation of products. chemicalbook.com Advanced detection methods, such as Diode Array Detection (DAD) or UV-Vis, provide spectral information that can help in peak identification and homogeneity assessment. Coupling HPLC with a mass spectrometer (LC-MS) provides both separation and mass information, offering a powerful tool for identifying impurities and reaction byproducts. quality-assistance.com
Table 4: Example HPLC Method for Purity Analysis
| Parameter | Condition |
| Column | C18 (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | 5% B to 95% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
| (Note: This is a generic method; optimization is required for specific derivatives.) |
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and thermally stable compounds. mdpi.com While this compound itself has limited volatility due to its polar amino group, certain derivatives may be amenable to GC-MS analysis. For non-volatile derivatives, a chemical derivatization step is often required to increase their volatility.
Common derivatization methods include silylation, which replaces active hydrogens on polar functional groups (like the amino group) with a nonpolar moiety such as a trimethylsilyl (TMS) group. thermofisher.com The derivatized analyte is then injected into the gas chromatograph, where it is separated from other components based on its boiling point and interaction with the stationary phase. The separated components then enter the mass spectrometer, which provides mass spectra for identification. researchgate.netresearchgate.net This technique is highly sensitive and provides excellent separation efficiency, making it suitable for identifying trace impurities in volatile derivatives.
Table 5: Typical GC-MS Protocol for a Derivatized Analyte
| Step | Procedure/Condition |
| Derivatization | Reaction with a silylating agent (e.g., MTBSTFA or MSTFA) in a suitable solvent (e.g., acetonitrile) with heating. thermofisher.com |
| GC Column | Capillary column (e.g., DB-5MS, 30 m x 0.25 mm). mdpi.com |
| Carrier Gas | Helium |
| Oven Program | Initial temp 100°C, ramp to 280°C at 10°C/min. |
| MS Ionization | Electron Impact (EI, 70 eV) |
| Mass Range | 50-550 amu |
| (Note: Conditions are illustrative and require optimization for specific derivatives.) |
X-ray Crystallography for Solid-State Structural Determination
For a compound like this compound, obtaining single crystals of suitable quality would be the first critical step. These crystals would then be mounted on a diffractometer and irradiated with X-rays. The resulting diffraction data would be processed to solve the crystal structure, providing a wealth of information about its solid-state conformation and packing.
The primary output of an X-ray crystallographic analysis is the precise three-dimensional coordinates of each atom in the molecule. This allows for the unequivocal confirmation of its molecular geometry. In the case of this compound, this would involve the verification of the planar pyridine ring and the specific arrangement of its substituents.
Key geometric parameters that would be determined include:
Bond Lengths: The distances between bonded atoms would be measured with high precision. For instance, the carbon-carbon and carbon-nitrogen bond lengths within the pyridine ring would be expected to exhibit values intermediate between single and double bonds, characteristic of an aromatic system. The C-C bond of the methyl group and the C-N bond of the amino group would also be precisely determined.
Bond Angles: The angles between adjacent bonds would define the shape of the molecule. The internal angles of the pyridine ring would be close to 120°, consistent with a hexagonal aromatic ring. The bond angles around the substituent groups would also be determined, providing insight into any steric strain that might be present.
Torsional Angles: These angles describe the rotation around single bonds. For this compound, the torsional angles involving the amino and methyl groups relative to the pyridine ring would reveal their preferred orientation in the solid state.
The stereochemistry of the molecule would also be definitively established. While this compound is not chiral, X-ray crystallography can distinguish between different stereoisomers in chiral compounds.
A hypothetical data table of selected bond lengths and angles for this compound, based on typical values for similar structures, is presented below:
| Parameter | Atom 1 | Atom 2 | Atom 3 | Expected Value |
| Bond Length | C(pyridine) | C(pyridine) | ~1.39 Å | |
| C(pyridine) | N(pyridine) | ~1.34 Å | ||
| C(pyridine) | C(methyl) | ~1.51 Å | ||
| C(pyridine) | N(amino) | ~1.38 Å | ||
| C(pyridine) | C(nitrile) | ~1.45 Å | ||
| C(nitrile) | N(nitrile) | ~1.15 Å | ||
| Bond Angle | C | N | C | ~117° (in pyridine ring) |
| C | C | C | ~120° (in pyridine ring) | |
| N(pyridine) | C | C(methyl) | ~121° | |
| C | C | N(amino) | ~120° |
Note: These are representative values and the actual experimental values could vary.
Beyond the structure of a single molecule, X-ray crystallography reveals how molecules are arranged in the crystal lattice. This packing is dictated by a variety of intermolecular interactions, which are crucial for understanding the physical properties of the solid. For this compound, several types of interactions would be anticipated:
Hydrogen Bonding: The amino group (-NH₂) is a strong hydrogen bond donor, while the pyridine ring nitrogen and the nitrile nitrogen are potential hydrogen bond acceptors. It is highly probable that the crystal structure would be dominated by a network of intermolecular N-H···N hydrogen bonds. researchgate.netepa.gov These interactions could link molecules into chains, sheets, or more complex three-dimensional architectures. The geometry of these hydrogen bonds (donor-acceptor distance and angle) would be precisely determined.
π-π Stacking: The aromatic pyridine rings are likely to engage in π-π stacking interactions. iucr.org This involves the face-to-face or offset stacking of the rings, driven by electrostatic and van der Waals forces. The distance between the stacked rings and their relative orientation would be key parameters obtained from the crystallographic data.
The detailed analysis of these intermolecular interactions provides a comprehensive understanding of the supramolecular chemistry of this compound in the solid state.
A hypothetical data table summarizing the likely intermolecular interactions is provided below:
| Interaction Type | Donor | Acceptor | Typical Distance (Å) |
| Hydrogen Bond | N-H (amino) | N (pyridine) | 2.8 - 3.2 |
| N-H (amino) | N (nitrile) | 2.9 - 3.3 | |
| π-π Stacking | Pyridine Ring | Pyridine Ring | 3.3 - 3.8 (interplanar distance) |
Note: These are anticipated interactions and distances based on related structures.
Applications in Chemical Synthesis and Materials Science
Role as a Key Synthetic Intermediate for Complex Molecules
The unique arrangement of functional groups on the pyridine (B92270) ring makes 4-Amino-3-methylpicolinonitrile a crucial starting material for the construction of more elaborate molecular architectures.
This compound serves as a fundamental component in the synthesis of various pharmaceutical intermediates. α-Aminonitriles, a class of compounds to which this compound belongs, are widely recognized as precursors for essential organic molecules like amides, 1,2-diamines, and α-amino acids. mdpi.com These resulting structures are foundational in the development of new drug candidates. The pyridine moiety itself is a frequently occurring heterocyclic building block in numerous marketed drugs. chemenu.com For instance, derivatives of aminopyridines are investigated for their potential in treating central nervous system disorders. The synthesis of complex molecules often involves multi-step processes where the initial structure of the starting material is critical. The structural features of this compound provide a reliable foundation for building such complex pharmaceutical agents.
The following table details examples of pharmaceutical building blocks derived from or related to aminopyridine structures.
| Building Block | CAS Number | Application/Significance |
| 4-(4-Amino-3-fluorophenoxy)-N-methylpicolinamide | 757251-39-1 | Reagent for the synthesis of Regorafenib, a multikinase inhibitor. chemicalbook.comnih.gov |
| 3-Amino-4-methylpyridine | 183428-92-4 | Intermediate for the anti-AIDS drug Nevirapine. google.comsigmaaldrich.com |
| 4-Aminoquinoline derivatives | N/A | Exhibit a broad range of biological activities including antimalarial, anticancer, and antiviral properties. frontiersin.orgnih.gov |
| 4-amino and 4-ureido pyridazin-3(2H)-one | N/A | Investigated as novel scaffolds for Fatty Acid Binding Protein 4 (FABP4) inhibition. nih.gov |
The pyridine ring is a common feature in many agrochemicals. This compound and related aminopyridine derivatives serve as key intermediates in the synthesis of novel herbicides and pesticides. For example, substituted pyridazine (B1198779) derivatives, which can be synthesized from precursors like this compound, have shown potent bleaching and herbicidal activities. nih.gov The development of new plant protection products often relies on the modification of existing chemical scaffolds to enhance efficacy and selectivity. The amino and nitrile functionalities of this compound offer versatile handles for such chemical modifications.
The table below provides examples of agrochemical applications involving aminopyridine-related structures.
| Compound/Derivative Class | Application Area | Key Research Finding |
| 3-N-substituted amino-6-methyl-4-(3-trifluoromethylphenyl)pyridazine | Herbicides | Some derivatives exhibit higher herbicidal activities than commercial herbicides against certain weeds. nih.gov |
| Pyridyl containing compounds | Insecticides | N/A |
| 4-amino-3,5,6-trichloropyridine-2-formic acid | Herbicides | Synthesized from tetrachloropyridine formate, demonstrating a viable route to this class of herbicides. google.com |
Application in Heterocyclic Chemistry
The reactivity of this compound makes it a valuable substrate in heterocyclic chemistry, enabling the synthesis of more complex ring systems.
The amino and cyano groups of this compound can participate in cyclization reactions to form fused heterocyclic systems. These reactions are fundamental in creating novel molecular frameworks with unique chemical and biological properties. The synthesis of fused systems often involves intramolecular or intermolecular reactions where the inherent reactivity of the starting aminonitrile dictates the final structure. The construction of such systems is a cornerstone of modern medicinal and materials chemistry. researchgate.net
Pyridine-based molecules are excellent ligands in coordination chemistry due to the lone pair of electrons on the nitrogen atom. This compound and its derivatives can act as ligands, coordinating with metal ions to form stable complexes. mdpi.com The amino group can also participate in coordination, potentially leading to bidentate or bridging ligands. The resulting metal complexes can exhibit interesting properties, such as luminescence or catalytic activity. The design of new ligands is crucial for the development of novel catalysts and functional materials.
The following table highlights research on the coordination chemistry of related aminopyridine ligands.
| Ligand | Metal Ion(s) | Resulting Complex Properties/Structure |
| 2-Amino-3-methylpyridine | Ag(I), Cu(II) | Forms coordination complexes; the silver complex exhibits a polymeric structure. mdpi.com |
| 3-Amino-4-hydroxybenzoate | Co(II), Zn(II) | Forms a 3D porous metal-organic framework (MOF) exhibiting single-molecule magnet behavior and photoluminescence. mdpi.com |
Development of Advanced Materials
The structural attributes of this compound make it a candidate for incorporation into advanced materials. Pyridine-containing polymers and organic materials can possess unique electronic and optical properties. For example, 4-amino-3-methylphenol, a related compound, is used in the preparation of high-end resins and carbon fibers. google.com The incorporation of the this compound unit into larger polymeric or supramolecular structures could lead to materials with applications in electronics, photonics, or as functional coatings. The development of such materials is an active area of research, driven by the need for new technologies with enhanced performance. chemenu.com
Precursors for Polymer and Nanomaterial Synthesis
Applications in Electronic Materials and Dye-Sensitized Systems
There is no specific information in the surveyed literature that details the application of this compound in electronic materials or dye-sensitized systems. Aminopyridine derivatives are known to be useful in materials science and can be precursors to fluorescent probes. nih.gov For example, some aminopyridine derivatives are being explored for their fluorescent properties and potential applications in bio-orthogonal "click and probing" chemistry. nih.gov Additionally, aminopyridine derivatives have been used to control the assembly and properties of metal-organic frameworks (MOFs), which can have electrocatalytic and photocatalytic properties. rsc.org However, research specifically identifying this compound for these purposes has not been found.
Industrial and Specialty Chemical Applications
Production of Functionalized Pyridines
The primary and most direct application of this compound is as a chemical intermediate for the synthesis of more complex, functionalized pyridines. The amino and nitrile groups are reactive sites that can be chemically modified. For instance, the amino group can undergo reactions such as acylation or alkylation, and the nitrile group can be hydrolyzed to a carboxylic acid or an amide, or reduced to an amine.
Substituted aminopyridines are crucial building blocks in medicinal chemistry and materials science. rsc.org The synthesis of functionalized pyridines often involves multi-step processes where the starting aminopyridine scaffold is elaborated. acs.orgnih.govnih.gov For example, methods exist for the synthesis of N-substituted-3-amino-4-halopyridines, which are valuable intermediates for creating imidazopyridine systems. nih.gov While these examples use different aminopyridine isomers, they illustrate the general strategy of using substituted aminopyridines as foundational molecules. The development of efficient synthetic routes to 2-aminopyridine (B139424) derivatives is an active area of research, employing methods that range from catalyst-free reactions to transition metal-catalyzed aminations. nih.govnih.gov
Catalytic Applications in Organic Transformations
Specific catalytic applications for this compound itself are not documented. However, the aminopyridine structural motif is present in various ligands and catalysts. Aminopyridine and its derivatives are known to be essential heterocycles in synthetic and medicinal chemistry, capable of interacting with enzymes and receptors. rsc.org
Recent research has shown that aminopyridines can be activated using a ruthenium(II) catalyst to undergo nucleophilic aromatic substitution (SNAr) reactions, a process that is typically challenging for pyridines with electron-donating groups. thieme-connect.de This catalytic approach enables the synthesis of a diverse array of pyridylamines. thieme-connect.de While this research did not specifically use this compound, it highlights the potential for catalytic activation of the aminopyridine core, suggesting that derivatives of this compound could potentially be explored in similar catalytic systems or as ligands in catalysis.
Future Research Directions and Perspectives
Exploration of Undiscovered Reactivity Patterns
The reactivity of the 4-Amino-3-methylpicolinonitrile core is ripe for further exploration, with several avenues promising novel chemical transformations. The inherent electronic properties of the substituted pyridine (B92270) ring, with its electron-deficient nature, make it a candidate for various C-H functionalization reactions, a field of growing importance in sustainable chemistry. researchgate.netresearchgate.net Future studies could focus on direct and selective functionalization at various positions of the pyridine ring, which has traditionally been a challenge for such electron-poor systems. researchgate.net
The presence of the nitrile group offers a versatile handle for a variety of chemical transformations. While the reactivity of coordinated nitriles at metal centers is known to enhance their electrophilicity, ulisboa.pt the specific reactivity of the nitrile in this compound, influenced by the adjacent amino and methyl groups, remains an area for investigation. Research into the catalytic reduction of the nitrile to a primary amine could open pathways to novel diamine structures. researchgate.netmdpi.com Furthermore, the reaction of the nitrile group with various nucleophiles could lead to the formation of diverse heterocyclic systems.
The amino group also presents opportunities for novel reactivity. Its potential to be diazotized and subsequently replaced could allow for the introduction of a wide array of functional groups. Moreover, the amino group can direct metallation reactions, providing regioselective access to further functionalized derivatives. nih.gov The interaction of the aminopyridine moiety with metal complexes, such as ruthenium clusters, could also lead to the formation of interesting organometallic structures with potential catalytic applications. mdpi.com
Integration with Flow Chemistry and Automation for Scalability
To unlock the full potential of this compound and its derivatives in various applications, the development of scalable and efficient synthetic methods is crucial. Flow chemistry offers significant advantages over traditional batch processes, including enhanced safety, better heat and mass transfer, and the potential for automation, making it an ideal platform for the production of fine chemicals. rsc.org
Future research should focus on developing continuous flow processes for the synthesis of this compound itself, as well as for its subsequent functionalization. The use of packed-bed reactors with immobilized catalysts or reagents could streamline multi-step synthetic sequences, reducing the need for intermediate purification steps. researchgate.net For instance, a flow setup could be designed for the continuous synthesis of aryl nitriles in a cyanide-free manner, which could be adapted for picolinonitrile derivatives. nih.gov The integration of in-line analytical techniques would allow for real-time monitoring and optimization of reaction conditions, leading to higher yields and purity. chembk.com
Automation, coupled with flow chemistry, can further accelerate the discovery and optimization of new reactions and derivatives. ulisboa.ptmdpi.com Automated systems can be programmed to perform a large number of experiments with varying parameters, such as temperature, pressure, and reagent concentrations, to quickly identify optimal conditions. ulisboa.pt This high-throughput approach can be particularly valuable for exploring the diverse reactivity of the this compound scaffold and for building libraries of novel compounds for screening in various applications.
Advanced Computational Studies for Predictive Modeling
Computational chemistry and molecular modeling are powerful tools for gaining insights into the chemical reactivity and properties of molecules, guiding experimental work and accelerating the discovery process. nih.gov For this compound, advanced computational studies can play a pivotal role in predicting its behavior and designing new derivatives with tailored properties.
Density Functional Theory (DFT) calculations can be employed to investigate the electronic structure, molecular orbitals, and electrostatic potential of the molecule, providing a deeper understanding of its reactivity. Such studies can help predict the most likely sites for electrophilic and nucleophilic attack, guiding the design of new synthetic transformations. nih.gov For example, calculating the pKa values of the various protons on the ring can predict the regioselectivity of deprotonation-metallation reactions. nih.gov
Furthermore, the development of predictive models using machine learning and artificial intelligence can significantly enhance the efficiency of research. chembk.com By training models on existing data for pyridine derivatives, it may be possible to predict various properties of new this compound derivatives, such as their biological activity or material properties. chembk.com Quantitative Structure-Activity Relationship (QSAR) models could be developed to correlate the structural features of these derivatives with their performance in specific applications, such as their efficacy as corrosion inhibitors or their potential as anticancer agents. chembk.com
Novel Applications Beyond Current Scope
The unique combination of functional groups in this compound suggests a range of potential applications that extend beyond its current uses. The aminopyridine scaffold is a common feature in many biologically active compounds, and future research could explore the potential of its derivatives as therapeutic agents. mdpi.comnih.gov For example, substituted pyridines have shown promise as anticancer agents and phosphodiesterase-3 inhibitors. mdpi.com
In the realm of materials science, the pyridine ring and nitrile group can both contribute to interesting photophysical properties. Pyridine-based compounds have been investigated as aggregation-induced emission enhancement (AIEE) luminogens, which have applications in sensors and bio-imaging. The specific substitution pattern of this compound could lead to novel materials with unique optical or electronic properties.
Furthermore, the ability of the aminopyridine moiety to coordinate with metal ions opens up possibilities in catalysis and coordination chemistry. mdpi.com Derivatives of this compound could be explored as ligands for the development of new catalysts for a variety of organic transformations. The nitrile group could also participate in coordination or be transformed into other functional groups that can act as catalytic sites.
Finally, the potential for this compound and its derivatives to act as corrosion inhibitors for various metals could be investigated, a field where pyridine derivatives have shown promise. chembk.com Computational models could be used to predict the inhibition efficiency of new derivatives, guiding the synthesis of more effective corrosion inhibitors. chembk.com
Q & A
Basic Research: How can researchers optimize the synthesis of 4-amino-3-methylpicolinonitrile to improve yield and purity?
Methodological Answer:
Synthetic optimization involves systematic variation of reaction parameters (e.g., temperature, solvent, catalyst) and characterization of intermediates. For example:
- Reaction Conditions : Use reflux conditions with polar aprotic solvents (e.g., DMF or DMSO) to enhance nucleophilic substitution efficiency.
- Catalysts : Test palladium or copper catalysts for cyano-group introduction, monitoring progress via TLC or HPLC .
- Purification : Employ column chromatography with gradients of ethyl acetate/hexane, followed by recrystallization for purity >95% .
Example Experimental Design (PICO Framework):
- Population : Nitrile precursors (e.g., 3-methylpyridine derivatives).
- Intervention : Varying catalyst loading (0.5–5 mol%).
- Comparison : Yield/purity under Pd vs. Cu catalysis.
- Outcome : Optimal conditions for >80% yield and <5% impurities .
Basic Research: What analytical techniques are most reliable for characterizing this compound?
Methodological Answer:
- Structural Confirmation :
- NMR : H/C NMR to confirm amine (–NH) and nitrile (–CN) groups (e.g., δ ~4.5 ppm for NH; δ ~110 ppm for CN in C) .
- IR Spectroscopy : Peaks at ~2200 cm (C≡N stretch) and ~3400 cm (N–H stretch).
- Purity Assessment : HPLC with C18 columns (UV detection at 254 nm) and GC-MS for volatile byproducts .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
